3-[(2-Methylphenyl)methyl]oxepan-2-one
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Overview
Description
3-[(2-Methylphenyl)methyl]oxepan-2-one is a chemical compound characterized by its unique structure, which includes an oxepan-2-one ring substituted with a 2-methylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylphenyl)methyl]oxepan-2-one typically involves the reaction of 2-methylbenzyl alcohol with ε-caprolactone under acidic or basic conditions. The reaction proceeds through a nucleophilic attack of the alcohol on the lactone ring, resulting in the formation of the oxepan-2-one structure.
Reaction Conditions:
Catalysts: Acidic catalysts such as sulfuric acid or basic catalysts like sodium hydroxide.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Solvents: Common solvents include toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methylphenyl)methyl]oxepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxepan-2-one ring to a more saturated structure.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of 3-[(2-Methylphenyl)methyl]oxepan-2-ol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
3-[(2-Methylphenyl)methyl]oxepan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a building block in drug design.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism by which 3-[(2-Methylphenyl)methyl]oxepan-2-one exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The oxepan-2-one ring can act as a reactive site for further chemical modifications, enhancing its versatility in different applications.
Comparison with Similar Compounds
Similar Compounds
Caprolactone: A related compound with a similar lactone ring structure but without the 2-methylphenylmethyl group.
2-Oxepanone: Another lactone with a simpler structure, often used in polymer synthesis.
Uniqueness
3-[(2-Methylphenyl)methyl]oxepan-2-one is unique due to the presence of the 2-methylphenylmethyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
133880-78-1 |
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Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
3-[(2-methylphenyl)methyl]oxepan-2-one |
InChI |
InChI=1S/C14H18O2/c1-11-6-2-3-7-12(11)10-13-8-4-5-9-16-14(13)15/h2-3,6-7,13H,4-5,8-10H2,1H3 |
InChI Key |
CEVHZLUQFIMXRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC2CCCCOC2=O |
Origin of Product |
United States |
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